molecular formula C15H17ClN2O3 B4432370 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No. B4432370
M. Wt: 308.76 g/mol
InChI Key: JIXGEVPZWGFJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as CMPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPI belongs to the class of compounds known as isoxazole carboxamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to induce apoptosis in cancer cells, which may have potential therapeutic applications. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on its properties and potential uses. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or mechanisms.

Future Directions

There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Finally, research could also focus on the potential therapeutic applications of this compound in other disease states, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of COX-2 and induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-9-5-6-11(16)12(7-9)20-15(3,4)14(19)17-13-8-10(2)21-18-13/h5-8H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXGEVPZWGFJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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